Methyl laurate

Catalog No.
S598052
CAS No.
111-82-0
M.F
C13H26O2
M. Wt
214.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl laurate

CAS Number

111-82-0

Product Name

Methyl laurate

IUPAC Name

methyl dodecanoate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-13(14)15-2/h3-12H2,1-2H3

InChI Key

UQDUPQYQJKYHQI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OC

Solubility

Insol in water; miscible with ethyl alcohol, ether, acetone
SOL IN MOST COMMON ORGANIC SOLVENTS
soluble in most organic solvents; insoluble in wate

Synonyms

Dodecanoic Acid Methyl Ester; Lauric Acid Methyl Ester; Agnique ME 1270U; Agnique ME 1290; Agnique ME 1298; CE 1290; CE 1295; Edenor ME-C 1298-100; Emery 2296; Exceparl ML 85; Metholene 2296; Methyl Dodecanoate; Methyl Dodecylate; Methyl laurate; Met

Canonical SMILES

CCCCCCCCCCCC(=O)OC

Methyl laurate is an ester derived from lauric acid and methanol, with the chemical formula C13H26O2\text{C}_{13}\text{H}_{26}\text{O}_{2}. It is a colorless, odorless liquid at room temperature and is classified as a fatty acid methyl ester. Methyl laurate is notable for its surfactant properties and is commonly used in various industrial applications, including cosmetics, food products, and biodiesel production. Its structure consists of a long hydrocarbon chain, which contributes to its hydrophobic characteristics, making it useful in formulations requiring emulsification or solubilization.

As a flavoring agent, methyl dodecanoate interacts with olfactory receptors in the nose, contributing to the overall taste and aroma of foods []. The exact mechanism of this interaction is not fully understood, but it likely involves the hydrophobic interactions between the long hydrocarbon chain and the receptor proteins.

  • Toxicity: Methyl dodecanoate is considered to have low oral toxicity in animals. However, detailed human studies are lacking.
  • Flammability: Flammable liquid with a flash point of around 130 °C.
  • Reactivity: Can react with strong acids or bases, causing hydrolysis.

Safety Precautions:

  • Handle with care and wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with methyl dodecanoate.
  • Keep away from heat sources and open flames.
  • Store in a cool, dry, and well-ventilated place.

Organic Chemistry and Biochemistry:

  • Structure and Function: Scientists use methyl dodecanoate as a reference compound due to its well-defined structure (CH3(CH2)10COOCH3) and properties. Its behavior helps researchers understand the interactions and functions of similar fatty acid methyl esters ).

Food Science and Flavor Research:

  • Flavor Component: Methyl dodecanoate is a naturally occurring flavor compound found in various fruits (grapes, melons, pineapples), vegetables (red chilies), alcoholic beverages, and dairy products (cheeses) ). Researchers use it to study flavor profiles and develop food additives or artificial flavors.

Material Science and Biodiesel Research:

  • Biofuel Potential: Due to its fatty acid ester structure, methyl dodecanoate holds promise as a potential biodiesel feedstock. Scientists investigate its conversion processes and efficiency in biofuel production [Society of Chemical Engineers (.org), Biodiesel Basics].
, primarily due to its ester functional group. Key reactions include:

  • Esterification: The formation of methyl laurate from lauric acid and methanol can be catalyzed by acids or bases. This reaction typically yields significant amounts of methyl laurate under optimal conditions, such as a reaction time of around four hours with yields reported up to 69% .
  • Transesterification: Methyl laurate can be produced from triglycerides through transesterification with methanol, often using alkaline catalysts like potassium carbonate. This process is crucial in biodiesel production .
  • Hydrolysis: Methyl laurate can undergo hydrolysis to yield lauric acid and methanol. This reaction can be catalyzed by either acids or bases and is an important step in the degradation of esters .
  • Catalytic Hydrogenation: Methyl laurate can be hydrogenated over metal catalysts to produce various oxygen-containing compounds .

Methyl laurate exhibits several biological activities. It has been recognized for its antimicrobial properties, particularly against certain bacteria and fungi. Studies indicate that methyl laurate can disrupt microbial cell membranes, leading to cell death. Additionally, it has been explored for its potential role in drug delivery systems due to its biocompatibility and ability to enhance the solubility of poorly soluble drugs.

Various methods are employed to synthesize methyl laurate:

  • Conventional Esterification: This method involves heating lauric acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
  • Ionic Liquids: Recent advancements have shown that ionic liquids can serve as effective catalysts for the esterification of lauric acid with methanol, providing higher yields and milder reaction conditions .
  • Transesterification: This method involves reacting triglycerides with methanol in the presence of a base catalyst (e.g., sodium hydroxide or potassium carbonate) to produce methyl esters, including methyl laurate.

Methyl laurate finds applications across various industries:

  • Cosmetics and Personal Care: Used as an emollient and surfactant in lotions, creams, and shampoos.
  • Food Industry: Acts as a flavoring agent and emulsifier in food products.
  • Biodiesel Production: Serves as a component in biodiesel formulations due to its favorable properties as a fatty acid methyl ester.
  • Pharmaceuticals: Explored for use in drug delivery systems due to its biocompatibility.

Research into the interactions of methyl laurate with biological systems has highlighted its potential as an antimicrobial agent. Studies have shown that it can effectively inhibit the growth of various pathogens by disrupting their cellular membranes. Additionally, investigations into its role as a surfactant have demonstrated its ability to enhance the solubility and bioavailability of certain drugs when incorporated into pharmaceutical formulations.

Methyl laurate belongs to a class of compounds known as fatty acid methyl esters. Here are some similar compounds along with a comparison highlighting their unique characteristics:

Compound NameChemical FormulaUnique Features
Ethyl LaurateC12H24O2Derived from ethanol; commonly used in flavoring
Butyl LaurateC14H28O2Higher molecular weight; used as a plasticizer
Methyl PalmitateC16H32O2Derived from palmitic acid; used in cosmetics
Methyl CaprateC10H20O2Shorter chain length; used in food applications

Methyl laurate is unique due to its balance between hydrophilic and hydrophobic properties, making it particularly effective in applications requiring both emulsification and solubilization. Its relatively low molecular weight compared to other fatty acid esters allows for easier incorporation into various formulations while maintaining effective performance characteristics.

Physical Description

Liquid; Dry Powder
Water-white liquid; mp = 4.8 deg C; [Hawley] Colorless liquid; [MSDSonline]
Liquid
colourless to pale yellow liquid with a fatty, floral, winey odou

Color/Form

COLORLESS LIQUID
Water-white liquid

XLogP3

5.8

Hydrogen Bond Acceptor Count

2

Exact Mass

214.193280068 g/mol

Monoisotopic Mass

214.193280068 g/mol

Boiling Point

267 °C
148.00 °C. @ 18.00 mm Hg

Heavy Atom Count

15

Taste

FATTY TASTE

Density

0.8702 @ 20 °C/4 °C
0.863-0.872

LogP

5.41 (LogP)
5.41
log Kow= 5.41

Odor

FATTY, FLORAL ODOR REMINISCENT OF WINE
OILY, WINEY, FATTY ODOR

Decomposition

When heated to decomposition it emits acrid smoke and irritating vapors.

Appearance

Unit:1 gramSolvent:nonePurity:99%Physical liquid

Melting Point

5.2 °C
5 °C

UNII

8IPS6BI6KW

GHS Hazard Statements

Aggregated GHS information provided by 381 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 381 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 313 of 381 companies with hazard statement code(s):;
H400 (82.11%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H411 (72.52%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

EXPTL USE: METHYL LAURATE (5 MG) GIVEN DAILY FOR 5 DAYS TO MICE IMPLANTED IP WITH 106 EHRLICH ASCITES TUMOR CELLS PROLONGED SURVIVAL.

Vapor Pressure

0.00411 [mmHg]
4.11X10-3 mm Hg @ 25 °C

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

111-82-0

Wikipedia

Methyl laurate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents;Solvents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Emollient

Methods of Manufacturing

BY PROLONGED BOILING OF LAURIC ACID WITH METHANOL IN THE PRESENCE OF SULFURIC ACID.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Not Known or Reasonably Ascertainable
Construction
Dodecanoic acid, methyl ester: ACTIVE
Method of purification: vacuum fractional distillation.
NON-ALCOHOLIC BEVERAGES 0.50-5.0 PPM; ICE CREAM, ICES, ETC 0.50-5.0 PPM; CANDY 0.02-0.50 PPM; BAKED GOODS 1.0 PPM.
USEFUL IN FATTY FLAVORS, COCONUT, NUT.

Analytic Laboratory Methods

DETERMINATION OF FATTY ACIDS IN FATS AND OILS BY GAS CHROMATOGRAPHY.

Interactions

Linear saturated fatty acid methyl esters were comitogenic with lectins for mouse lymphocytes, the degree of comitogenicity being strongly dependent on the length of the acyl group, and maximal for methyl tetradecanoate. Lesser effects were found for analogs with 10, 12, or 16 acyl carbon atoms, whereas those with fewer than 10 or more than 16 were inactive. /Methyl esters/

Dates

Modify: 2023-08-15
1. P. Lemaire et al. “Subterminal hydroxylation of lauric acid by microsomes from a marine fish” Lipids, vol. 27 pp. 187-191, 19922. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 20063. P. Legrand et al. “Lauric acid is desaturated to 12:1n-3 by hepatocytes and rat liver homogenates” Lipids, vol. 37 pp. 569-572, 20024. R. Micha and D. Mozaffarian “Saturated Fat and Cardiometabolic Risk Factors, Coronary Heart Disease, Stroke, and Diabetes: a Fresh Look at theEvidence” Lipids, vol. 45 pp. 893-905, 2010

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